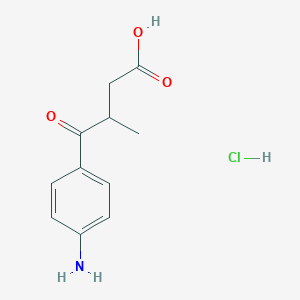

4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Aminophenylboronic acid hydrochloride” is a compound that has been used in various areas of research . It’s often used in the preparation of other compounds and has applications in sensing .

Molecular Structure Analysis

The molecular formula of “4-Aminophenylboronic acid hydrochloride” is C6H9BClNO2 . Its average mass is 173.405 Da and its monoisotopic mass is 173.041489 Da .

Chemical Reactions Analysis

“4-Aminophenylboronic acid hydrochloride” can be used to prepare various compounds. For instance, it can be used to prepare a modified reduced graphene composite material used as a sugar sensor .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Aminophenylboronic acid hydrochloride” include a molecular weight of 173.41 g/mol . More specific properties like density, boiling point, etc., were not found in the available resources.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis Processes : The compound has been involved in various synthesis processes. For example, Buss, Coe, and Tatlow (1997) described the synthesis of a derivative, 4,4-difluoro-meta-chlorambucil, involving 4-(4′-aminophenyl)-4-oxobutanoic acid as an intermediate stage. This showcases its role in the synthesis of complex organic compounds (Buss, Coe, & Tatlow, 1997).

Vibrational and Structural Studies : Vanasundari, Balachandran, Kavimani, and Narayana (2018) conducted molecular docking, vibrational, structural, electronic, and optical studies on derivatives of this compound. Their research highlights its potential in nonlinear optical materials and biological activities (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Molecular Structure Analysis : Rahul Raju and colleagues (2015) analyzed the molecular structure of a related compound, providing insights into its stability and charge transfer characteristics (Raju et al., 2015).

Biological and Pharmaceutical Applications

Role in Biological Interactions : Amalʼchieva, Grinev, Demeshko, and Yegorova (2022) investigated the interaction of 4-oxobutanoic acids with 2-(aminophenyl)methanol, highlighting the compound's role in forming benzopyrroloxazine structures. This research is crucial for understanding its reactivity in biological systems (Amalʼchieva et al., 2022).

Antioxidant Properties : Stanchev, Hadjimitova, Traykov, Boyanov, and Manolov (2009) investigated the antioxidant properties of derivatives of 4-hydroxycoumarin, which can be structurally related to 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid. This research could be relevant for the development of new antioxidants (Stanchev et al., 2009).

Antiproliferative Activity : Yurttaş, Evren, and Özkay (2022) synthesized and evaluated the antiproliferative activity of derivatives related to this compound. Their research offers insights into its potential use in cancer treatment (Yurttaş, Evren, & Özkay, 2022).

Optical and NLO Applications : Vinoth, Vetrivel, Gopinath, Aruljothi, Suresh, and Mullai (2020) focused on the growth and characterization of a semi-organic nonlinear optical crystal derived from this compound, highlighting its potential in NLO applications (Vinoth et al., 2020).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3.ClH/c1-7(6-10(13)14)11(15)8-2-4-9(12)5-3-8;/h2-5,7H,6,12H2,1H3,(H,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOMUAFJJQQOJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C(=O)C1=CC=C(C=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30558105 |

Source

|

| Record name | 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride | |

CAS RN |

120757-13-3 |

Source

|

| Record name | 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B169426.png)